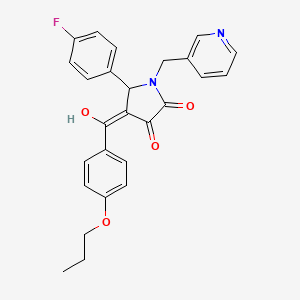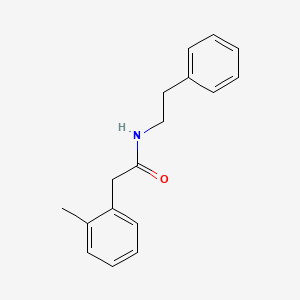![molecular formula C16H14ClNO2 B5417094 N-[3-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5417094.png)
N-[3-(allyloxy)phenyl]-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACPD is a chemical compound that belongs to the class of benzamides. It was first synthesized in the 1980s and has since been the subject of extensive research due to its potential applications in scientific research. ACPD has been shown to have various effects on the nervous system, making it a valuable tool for studying the mechanisms of neurotransmission and synaptic plasticity.
作用機序
The mechanism of action of ACPD involves its interaction with glutamate receptors in the brain. ACPD has been shown to bind to the metabotropic glutamate receptors (mGluRs) and modulate their activity. mGluRs are G protein-coupled receptors that are involved in various physiological processes, including synaptic plasticity, learning, and memory. ACPD can activate or inhibit different types of mGluRs, depending on the concentration and duration of exposure.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects on the nervous system. It can modulate the activity of glutamate receptors, leading to changes in synaptic plasticity and the release of neurotransmitters. ACPD has also been shown to affect the activity of ion channels and second messenger systems, leading to changes in neuronal excitability and synaptic transmission.
実験室実験の利点と制限
ACPD has several advantages for lab experiments, including its ability to modulate the activity of glutamate receptors and its well-characterized mechanism of action. However, there are also some limitations to using ACPD in lab experiments. For example, ACPD can have off-target effects on other receptors and signaling pathways, making it difficult to interpret the results. Additionally, ACPD can be toxic to cells at high concentrations, limiting its use in certain experiments.
将来の方向性
There are several future directions for research on ACPD. One area of focus is the development of more selective ACPD analogs that can target specific types of glutamate receptors. Another area of focus is the use of ACPD in animal models of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, there is a need for more studies on the long-term effects of ACPD on the nervous system and its potential clinical applications.
In conclusion, ACPD is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to modulate the activity of glutamate receptors in the brain, making it a valuable tool for studying the mechanisms of neurotransmission and synaptic plasticity. Despite some limitations, ACPD has several advantages for lab experiments and holds great promise for future research in the field of neuroscience.
合成法
The synthesis of ACPD involves the reaction of 3-chlorobenzoic acid with allyl alcohol and phenol in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain the final compound. The synthesis of ACPD is a relatively complex process that requires specialized equipment and expertise.
科学的研究の応用
ACPD has been widely used in scientific research due to its ability to modulate the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in synaptic plasticity and learning and memory. ACPD has been shown to activate or inhibit different types of glutamate receptors, depending on the concentration and duration of exposure. This makes ACPD a valuable tool for studying the mechanisms of synaptic plasticity and the role of glutamate receptors in various neurological disorders.
特性
IUPAC Name |
3-chloro-N-(3-prop-2-enoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-9-20-15-8-4-7-14(11-15)18-16(19)12-5-3-6-13(17)10-12/h2-8,10-11H,1,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAKAIVXNOSBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-isoxazolecarboxamide](/img/structure/B5417013.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417030.png)
![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5417035.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5417043.png)

![3-(4-butoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5417054.png)
![1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5417056.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5417063.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B5417065.png)
![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5417072.png)
![1-acetyl-5-{[6-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5417074.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]phenol](/img/structure/B5417082.png)
